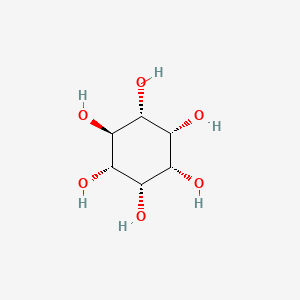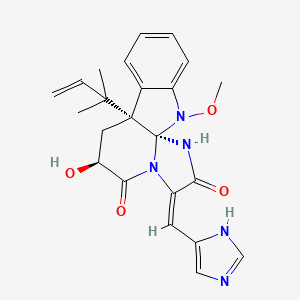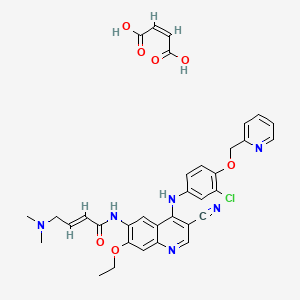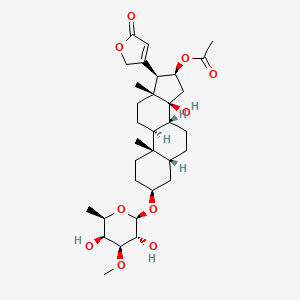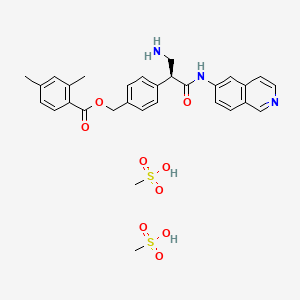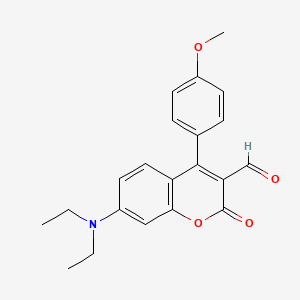
N-Me-N-bis(PEG3-OH)
Overview
Description
“N-Me-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . It is commonly used in the synthesis of PROTACs .
Synthesis Analysis
“N-Me-N-bis(PEG3-OH)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of “N-Me-N-bis(PEG3-OH)” is C17H37NO8 . It has a molecular weight of 383.5 g/mol .Chemical Reactions Analysis
“N-Me-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
“N-Me-N-bis(PEG3-OH)” has a molecular formula of C17H37NO8 and a molecular weight of 383.5 g/mol . It is stored at -20°C .Scientific Research Applications
Polyethylene Glycol (PEG) Linker
“N-Me-N-bis(PEG3-OH)” is a branched PEG linker with two terminal hydroxyl groups . PEG linkers are often used in drug delivery systems to improve the solubility, stability, and half-life of drugs .
Drug Delivery Systems
“N-Me-N-bis(PEG3-OH)” can be used in drug delivery systems . The hydroxyl groups enable further derivatization or replacement with other reactive functional groups, allowing for the attachment of various drugs .
Bioconjugation
The presence of hydroxyl groups in “N-Me-N-bis(PEG3-OH)” allows it to be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is commonly used in the development of pharmaceuticals and in various biological research.
Mechanism of Action
Target of Action
N-Me-N-bis(PEG3-OH) is a branched Polyethylene Glycol (PEG) derivative with two terminal hydroxyl groups . It is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of N-Me-N-bis(PEG3-OH) are the proteins or ligands that it is designed to link together in the formation of PROTACs .
Mode of Action
The hydroxyl groups present in N-Me-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . This allows N-Me-N-bis(PEG3-OH) to form covalent bonds with the target proteins or ligands, effectively linking them together . The resulting PROTAC molecule can then interact with its targets and induce their degradation .
Biochemical Pathways
The specific biochemical pathways affected by N-Me-N-bis(PEG3-OH) depend on the proteins or ligands it is used to link together in the formation of PROTACs . By inducing the degradation of these targets, N-Me-N-bis(PEG3-OH) can influence various biochemical pathways in which these targets play a role .
Pharmacokinetics
As a peg derivative, it is likely to exhibit the general pharmacokinetic properties of peg compounds, which include increased water solubility and decreased immunogenicity . These properties can enhance the bioavailability of the compound and its linked targets .
Result of Action
The molecular and cellular effects of N-Me-N-bis(PEG3-OH) are primarily related to its role in the formation of PROTACs . By linking together specific proteins or ligands, N-Me-N-bis(PEG3-OH) can induce their degradation, potentially altering cellular processes in which these targets are involved .
Action Environment
The action, efficacy, and stability of N-Me-N-bis(PEG3-OH) can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the hydroxyl groups in N-Me-N-bis(PEG3-OH), potentially influencing its ability to form covalent bonds with target proteins or ligands . Additionally, the presence of other reactive species in the environment can also interact with N-Me-N-bis(PEG3-OH), potentially affecting its stability and efficacy .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUZCSHYMKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCO)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187188 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-N-bis(PEG3-OH) | |
CAS RN |
2055046-22-3 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055046-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





